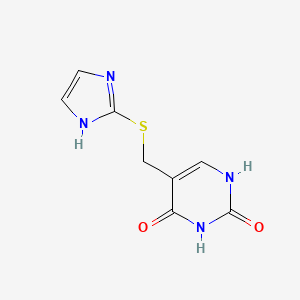
Uracil, 5-((imidazol-2-ylthio)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 5-((imidazol-2-ylthio)methyl)- is a compound that combines the structural features of uracil and imidazole Uracil is a pyrimidine nucleobase found in RNA, while imidazole is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 5-((imidazol-2-ylthio)methyl)- typically involves the reaction of uracil derivatives with imidazole-containing reagents. One common method involves the use of 3-methyl-6-chlorouracil as a starting material, which is then reacted with imidazole derivatives under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 5-((imidazol-2-ylthio)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the imidazole ring.
Applications De Recherche Scientifique
Uracil, 5-((imidazol-2-ylthio)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Uracil, 5-((imidazol-2-ylthio)methyl)- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis . The compound can bind to the active site of the enzyme, preventing the formation of thymidine monophosphate and thereby inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also targets thymidylate synthase.
6-Methyluracil: Another uracil derivative with different biological activities.
Imidazole derivatives: Compounds containing the imidazole ring, used in various pharmaceutical applications
Uniqueness
Uracil, 5-((imidazol-2-ylthio)methyl)- is unique due to its combined structural features of uracil and imidazole, which confer distinct chemical reactivity and biological activity. Its ability to interact with both nucleic acids and proteins makes it a versatile compound for research and therapeutic applications.
Propriétés
Numéro CAS |
24648-61-1 |
|---|---|
Formule moléculaire |
C8H8N4O2S |
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
5-(1H-imidazol-2-ylsulfanylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N4O2S/c13-6-5(3-11-7(14)12-6)4-15-8-9-1-2-10-8/h1-3H,4H2,(H,9,10)(H2,11,12,13,14) |
Clé InChI |
VPYDCKMUGXSIJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)SCC2=CNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


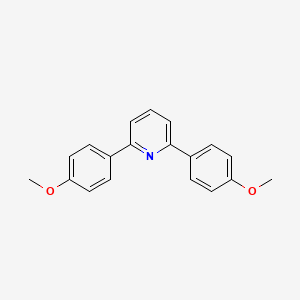
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)

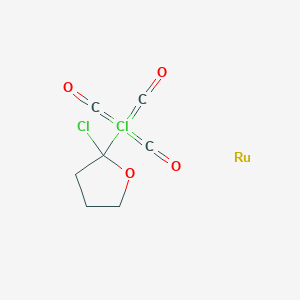


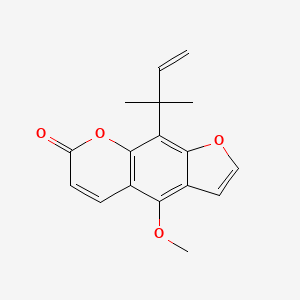
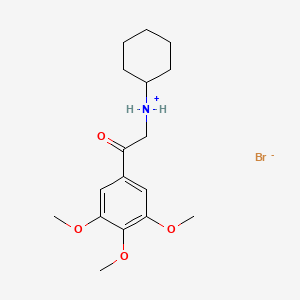
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
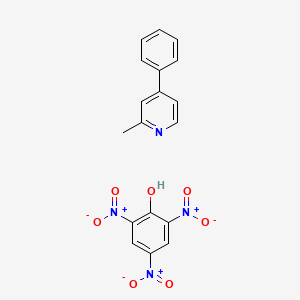
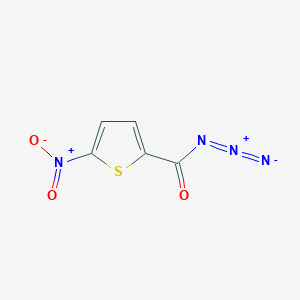
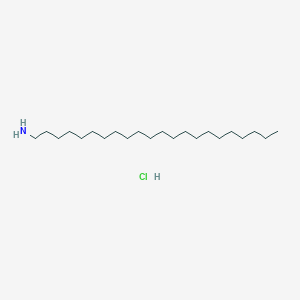
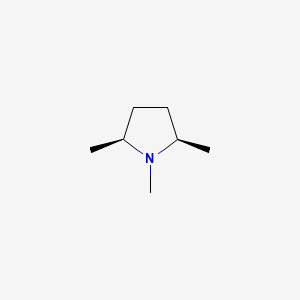
silane](/img/structure/B14700649.png)
